Product packaging for Dichloro Bisphenol S(Cat. No.:)

Dichloro Bisphenol S

Cat. No.: B13855002
M. Wt: 319.2 g/mol
InChI Key: KUAAEODDSIHQGE-UHFFFAOYSA-N
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Description

Context of Bisphenol S (BPS) and its Analogues in Contemporary Environmental Research

Bisphenol S (BPS) is an industrial chemical widely used in the production of polycarbonate plastics, epoxy resins, and as a developer in thermal paper. nih.govcanada.casfei.org It was introduced as a primary substitute for Bisphenol A (BPA) following regulatory restrictions on BPA due to its recognized endocrine-disrupting properties. rsc.orgfidra.org.uk However, the structural similarity of BPS to BPA has raised questions about its safety, leading to extensive research. mdpi.com

Contemporary environmental studies have established that BPS is now a ubiquitous contaminant, detected worldwide in various environmental media including surface water, sediment, sewage sludge, and indoor dust. researchgate.netcapes.gov.brnih.gov Research indicates that while BPS concentrations are often lower than those of BPA, in some aquatic environments, their levels are comparable. capes.gov.brnih.gov The widespread presence of BPS and other BPA analogues, such as Bisphenol F (BPF), has prompted a broader investigation into their environmental fate and potential effects. researchgate.netacs.org This has led to the classification of bisphenols as emerging contaminants of possible concern. sfei.org

Recent studies have expanded to include a wide array of BPS analogues, with some research identifying and reporting novel derivatives in environmental samples for the first time. acs.org For instance, a study on municipal sewage sludge detected 12 different BPS analogues, highlighting the complexity of bisphenol contamination. acs.org This growing body of evidence underscores the need to look beyond the parent compounds and investigate the formation and occurrence of their derivatives.

Genesis of Chlorinated Bisphenol S Derivatives in Environmental Matrices

Chlorinated derivatives of Bisphenol S (Clx-BPSs) are formed when BPS reacts with chlorine. mdpi.com This process typically occurs during water disinfection procedures where chlorine is used to treat drinking water, wastewater, and swimming pool water. nih.govdigitellinc.comtandfonline.com The hydrogen atoms on the phenyl rings of the BPS molecule are replaced by chlorine atoms, leading to the formation of compounds such as monochloro-BPS, dichloro-BPS, and trichloro-BPS. mdpi.comresearchgate.net

The formation of these chlorinated byproducts is a significant transformation pathway for bisphenols in engineered water systems. digitellinc.compku.edu.cn Studies have shown that the reaction between BPA and chlorine can be rapid, and it is presumed that BPS, due to its structural similarities, undergoes similar chlorination processes. digitellinc.comtandfonline.com The presence of residual BPS in water that comes into contact with disinfectants is a key factor in the generation of these chlorinated derivatives. nih.gov Research has confirmed the formation of mono-, di-, tri-, and tetrachloro-BPS during chlorination treatment processes. mdpi.com

The occurrence of Clx-BPSs has been documented in various environmental settings. For example, several chlorinated BPS homologues, including 2,6-dichloro-4-(4-hydroxyphenyl)sulfonylphenol (a form of DCBPS), have been identified in paper products. mdpi.comresearchgate.net More recently, a 2024 study provided the first evidence of various Clx-BPSs in indoor dust samples, suggesting that the chlorination of BPS may be a source of these compounds in indoor environments. mdpi.com

Research Significance of Dichloro Bisphenol S as an Emerging Contaminant

This compound (DCBPS) is gaining research significance as an emerging contaminant due to its detection in environmental samples and the limited knowledge regarding its behavior and potential impacts. mdpi.com The term "emerging contaminant" refers to chemicals that are not commonly monitored but have the potential to enter the environment and cause known or suspected adverse effects. sfei.orgresearchgate.net

The detection of DCBPS and other chlorinated bisphenols in various matrices, from drinking water to indoor dust, highlights a previously overlooked aspect of bisphenol contamination. mdpi.compku.edu.cn For instance, a study of drinking water in China detected dichloro-BPA (a related compound) at concentrations up to 6.3 ng/L. pku.edu.cn A 2024 study on indoor dust found that 2,6-dichloro-4-(4-hydroxyphenyl)sulfonylphenol (Cl2-BPS-1) and 2-chloro-4-(3-chloro-4-hydroxyphenyl)sulfonylphenol (Cl2-BPS-2) were frequently detected. researchgate.net The average concentration of Cl2-BPS-1 was 0.035 μg/g and Cl2-BPS-2 was 0.031 μg/g in the analyzed dust samples. researchgate.net

The analytical challenge of identifying and quantifying these transformation products in complex environmental and biological samples is substantial. mdpi.comresearchgate.net Advanced analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), are crucial for this research. researchgate.netnih.gov Specific methods have been developed for the simultaneous determination of BPS and its chlorinated derivatives in human urine and wastewater, enabling further investigation into exposure and environmental fate. nih.govdphen1.com The increasing focus on these chlorinated byproducts is essential for a comprehensive understanding of the environmental risks associated with the widespread use of BPS.

Data Tables

Table 1: Detection of this compound (DCBPS) and Related Compounds in Environmental Samples

CompoundMatrixLocation/StudyConcentration/Detection FrequencyReference
Dichloro-BPA (DCBPA)Drinking WaterChinaND - 6.3 ng/L pku.edu.cn
2,6-dichloro-4-(4-hydroxyphenyl)sulfonylphenol (Cl2-BPS-1)Indoor DustHangzhou, ChinaAverage: 0.035 µg/g; Detection Frequency: 61% researchgate.net
2-chloro-4-(3-chloro-4-hydroxyphenyl)sulfonylphenol (Cl2-BPS-2)Indoor DustHangzhou, ChinaAverage: 0.031 µg/g; Detection Frequency: 65% researchgate.net
Dichloro-BPA (Cl2-BPA)WastewaterN/A (Method Development)Detection Limit: 2.0 ng/L nih.gov

ND: Not Detected

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Cl2O4S B13855002 Dichloro Bisphenol S

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8Cl2O4S

Molecular Weight

319.2 g/mol

IUPAC Name

2,6-dichloro-4-(4-hydroxyphenyl)sulfonylphenol

InChI

InChI=1S/C12H8Cl2O4S/c13-10-5-9(6-11(14)12(10)16)19(17,18)8-3-1-7(15)2-4-8/h1-6,15-16H

InChI Key

KUAAEODDSIHQGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl

Origin of Product

United States

Formation Pathways and Reaction Mechanisms of Dichloro Bisphenol S

Chlorination Reactions of Bisphenol S in Aqueous Systems

The transformation of Bisphenol S in aqueous environments containing chlorine proceeds through complex reaction mechanisms. Free chlorine can effectively degrade BPS across a wide pH range, from 5 to 10, with apparent second-order rate constants between 7.6 and 435.3 M⁻¹s⁻¹. nih.gov Two primary parallel pathways have been identified for this transformation: electrophilic substitution and oxidative transformation via electron transfer. nih.govresearchgate.net

Electrophilic Substitution Mechanisms on Aromatic Rings

The principal pathway for the formation of Dichloro Bisphenol S is through the stepwise electrophilic substitution of hydrogen atoms on the aromatic rings of the BPS molecule by chlorine. nih.govresearchgate.net This reaction is a common degradation pathway for aromatic compounds when exposed to chlorine. researchgate.net The process begins with the attack of chlorine, leading to the formation of monochloro-BPS, which can then undergo further chlorination to yield dichloro-, trichloro-, and even tetrachloro-BPS. nih.govresearchgate.net The hydroxyl groups on the phenol (B47542) rings of BPS direct the chlorine substitution to the ortho and para positions.

The general mechanism involves the polarization of the chlorine molecule, creating an electrophilic chlorine species that attacks the electron-rich aromatic ring. The presence of the hydroxyl group activates the ring, making it more susceptible to electrophilic attack. This stepwise chlorination results in a mixture of chlorinated BPS derivatives, with the specific isomers formed being dependent on reaction conditions.

Oxidative Transformation Pathways via Electron Transfer

In parallel to electrophilic substitution, BPS can also be oxidized by chlorine through an electron transfer mechanism. nih.govresearchgate.net This pathway leads to the formation of a BPS phenoxyl radical. nih.gov The initial step is considered to be an electron transfer from BPS to a reactive chlorine species, forming a phenyl radical cation. researchgate.netmdpi.com This radical intermediate is unstable and can undergo further reactions, leading to the cleavage of the molecule and the formation of various byproducts.

Identified products from this pathway include 4-hydroxybenzenesulfonic acid (BSA), chlorinated BSA (mono/dichloro-BSA), and 4-chlorophenol (B41353) (4CP). nih.govresearchgate.net Additionally, the BPS phenoxyl radicals can react with each other, leading to the formation of polymeric products through C-C and C-O coupling. researchgate.netmdpi.com

Influence of Environmental Parameters on Chlorination Byproduct Formation

Several environmental factors can significantly influence the rate and outcome of BPS chlorination.

pH: The degradation of BPS by free chlorine is pH-dependent. nih.govresearchgate.net Higher pH levels tend to favor the electrophilic substitution mechanism, while lower pH conditions may favor the electron transfer pathway. acs.org For instance, the reaction rate constants for BPS degradation are generally higher in acidic and neutral conditions compared to alkaline systems. mdpi.com

Humic Acid: The presence of humic acid (HA), a major component of natural organic matter in water, can significantly suppress the degradation rate of BPS. nih.govresearchgate.net HA can competitively consume free chlorine and can also reverse the BPS phenoxyl radical back to the parent BPS molecule, thereby inhibiting the electron transfer pathway. nih.gov

Inorganic Ions: The presence of certain inorganic ions can also affect the reaction. For example, chloride and bromide ions can react with sulfate (B86663) radicals (in UV/persulfate systems) to generate reactive chlorine and bromine species, which can enhance the degradation of BPS. mdpi.com

Characterization of this compound Isomers and Associated Chlorinated Byproducts

The chlorination of BPS results in the formation of various isomers of this compound and other chlorinated byproducts. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a key analytical technique used to identify and quantify these compounds. nih.govresearchgate.net

Studies have identified several chlorinated derivatives of BPS in various environmental and consumer samples. mdpi.com Among the this compound isomers, 2,6-dichloro-4-(4-hydroxyphenyl)sulfonylphenol (Cl₂-BPS-1) and 2-chloro-4-(3-chloro-4-hydroxyphenyl)sulfonylphenol (Cl₂-BPS-2) have been detected in indoor dust samples. mdpi.comresearchgate.netdntb.gov.ua

In addition to DCBPS, a range of other chlorinated byproducts are formed. Research has identified a total of eleven products from the chlorination of BPS, including:

Monochloro-BPS (Cl₁-BPS)

Dichloro-BPS (Cl₂-BPS)

Trichloro-BPS (Cl₃-BPS)

Tetrachloro-BPS (Cl₄-BPS)

4-hydroxybenzenesulfonic acid (BSA)

Monochloro-BSA

Dichloro-BSA

4-chlorophenol (4CP)

Polymeric products nih.govresearchgate.net

The following table summarizes the chlorinated byproducts of Bisphenol S identified in research studies.

Compound Category Specific Byproducts Identified Analytical Method Reference
Chlorinated BPSMonochloro-BPS, Dichloro-BPS, Trichloro-BPS, Tetrachloro-BPSHPLC-ESI-Q-TOF-MS nih.govresearchgate.net
Chlorinated BSAMonochloro-BSA, Dichloro-BSAHPLC-ESI-Q-TOF-MS nih.govresearchgate.net
Other Byproducts4-hydroxybenzenesulfonic acid (BSA), 4-chlorophenol (4CP), Polymeric productsHPLC-ESI-Q-TOF-MS nih.govresearchgate.net
Specific Isomers in Dust2,6-dichloro-4-(4-hydroxyphenyl)sulfonylphenol (Cl₂-BPS-1), 2-chloro-4-(3-chloro-4-hydroxyphenyl)sulfonylphenol (Cl₂-BPS-2)Not Specified mdpi.comresearchgate.netdntb.gov.ua

The detection of these various chlorinated byproducts highlights the complexity of the reaction between Bisphenol S and chlorine in aqueous systems.

Environmental Occurrence and Distribution of Dichloro Bisphenol S

Detection and Prevalence in Aqueous Environments

The presence of Dichloro Bisphenol S and its parent compound, BPS, in water systems is a growing concern due to their potential persistence and mobility.

Surface Water and Wastewater Systems

Bisphenol S (BPS) is frequently detected in various aquatic environments, largely stemming from industrial and wastewater treatment plant effluents. researchgate.net In raw influent at sewage treatment plants (STPs), the median concentration of BPS has been reported to be as high as 1.1 µg/L. industrialchemicals.gov.au After treatment, the concentration in effluents is typically lower, ranging from 9 to 44 ng/L. industrialchemicals.gov.au

The prevalence of BPS is not limited to immediate discharge zones. It has been found in rivers in Southeast Asia at concentrations around 24.8 ng/L. nih.gov In more industrialized areas, such as the Han River in Seoul, concentrations can reach up to 241 ng/L. nih.gov Seawater is also impacted, with average concentrations of BPS ranging from 1.1 to 17 ng/L. industrialchemicals.gov.au Studies in the Baltic Sea have found BPS content to be similar to that of BPA. nih.gov The presence of these compounds in surface waters is often linked to the discharge of untreated or partially treated sewage. nih.gov

Drinking Water Quality Assessment

The contamination of source waters inevitably leads to the potential for these compounds to enter drinking water supplies. While BPS is less prevalent in cold drinking water, its presence is still a notable concern. eureau.org Reports have indicated the detection of BPS in drinking water at concentrations of 1.6 ng/L. researchgate.net

More specifically, chlorinated derivatives of BPA, which share structural similarities with this compound, have been found in drinking water. For instance, Dichloro-BPA (DCBPA) has been detected at concentrations up to 6.3 ng/L in Chinese drinking water samples. pku.edu.cn Another study found DCBPA concentrations as high as 100 ng/L. researchgate.net Given that chlorinated derivatives of BPS are formed through similar processes, their presence in drinking water is an area of active investigation. mdpi.com

Occurrence in Solid Environmental Matrices

Solid matrices, including dust, soil, and consumer products, serve as significant reservoirs for this compound and related compounds.

Indoor Dust Contamination

Indoor dust has been identified as a significant repository for BPS and its chlorinated derivatives. dntb.gov.ua A study conducted in Hangzhou, China, detected BPS in 94% of indoor dust samples, with an average concentration of 0.63 µg/g. dntb.gov.uanih.gov

Crucially, this study also investigated chlorinated BPS analogues, including this compound. dntb.gov.uanih.gov Among these, 2,6-dichloro-4-(4-hydroxyphenyl)sulfonylphenol (Cl2-BPS-1) and 2-chloro-4-(3-chloro-4-hydroxyphenyl)sulfonylphenol (Cl2-BPS-2) were frequently detected. dntb.gov.uanih.gov The detection frequencies for these dichlorinated forms were 61% and 65%, respectively. dntb.gov.uanih.gov

Table 1: Concentration of this compound Homologues in Indoor Dust dntb.gov.uanih.govnih.gov

CompoundDetection Frequency (%)Average Concentration (µg/g)Concentration Range (µg/g)
Cl2-BPS-1610.035
Cl2-BPS-2650.031
Data from a study of 178 indoor dust samples in Hangzhou, China.

The presence of these chlorinated derivatives in indoor dust highlights an important route of human exposure. dntb.gov.uanih.gov

Sediment and Soil Environments

Sediments act as a sink for many environmental contaminants, including bisphenols. nih.gov BPS residues in sediments have been found in the range of 2 to 32 ng/g dry weight. industrialchemicals.gov.au In some Asian countries, sediment BPS concentrations have been recorded as high as 1970 ng/g dry weight. researchgate.net European sediments have shown significantly high levels, reaching up to 95,000 µg/kg, while North American sediments have shown lower levels of around 14,200 µg/kg. nih.gov

Soil contamination often occurs through the application of biosolids from STPs, which can contain BPS residues. industrialchemicals.gov.au BPS is also released from thermal paper as dust particles, which can contaminate surrounding soil. industrialchemicals.gov.au The persistence of BPS in soil is influenced by microbial activity, with studies showing a half-life of between 0.66 and 2.8 days in different soil types. industrialchemicals.gov.au The mobility of BPS in soil is pH-dependent, with increased mobility in alkaline soils. industrialchemicals.gov.au

Presence in Paper Products and Consumer Goods

Paper products, particularly thermal paper, are a major source of BPS and its chlorinated derivatives. acs.orgresearchgate.net A study of 125 paper products found that while BPS was present in all samples, its chlorinated derivatives, including this compound, were primarily found in thermal paper, corrugated boxes, mailing envelopes, and newspapers. acs.orgnih.gov

In thermal paper, the concentration of chlorinated BPS (Clx-BPS) reached up to 3.76 µg/g. acs.orgnih.gov Dichlorinated forms were among the detected compounds. acs.orgnih.gov

Table 2: Detection of Chlorinated BPS in Various Paper Products acs.orgnih.gov

Paper ProductConcentration Range of Clx-BPS
Thermal Paper
Corrugated Box
Mailing Envelope
Newspaper

The presence of this compound and other chlorinated analogues in recycled paper products is a consequence of the paper recycling process, which can carry over these contaminants. acs.orgmeasurlabs.com

Advanced Analytical Methodologies for Dichloro Bisphenol S Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of DCBPS, providing the necessary separation from interfering compounds present in the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-High Performance Liquid Chromatography (UHPLC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Bisphenol S (BPS) and its chlorinated derivatives, including Dichloro Bisphenol S. nih.govcmes.orgmtc-usa.com HPLC methods effectively separate these compounds from complex sample matrices, enabling accurate quantification. cmes.orgmtc-usa.com

A typical HPLC setup for the analysis of bisphenols involves a C18 reversed-phase column. mtc-usa.comresearchgate.netmdpi.comnih.gov For instance, one method successfully separated Bisphenol S, Bisphenol F, and Bisphenol A using a Cogent Bidentate C18 column with a mobile phase of 65:35 DI water/acetonitrile (B52724) containing 0.1% formic acid. mtc-usa.com Another approach for analyzing BPS and its chlorinated derivatives in indoor dust utilized a Hypersil GOLD™ C18 column with a gradient elution of 0.1% (v/v) aqueous ammonia (B1221849) in pure water and pure methanol. mdpi.com

In a study determining BPS in kitchen papers, a Luna 5u C18 column was used with a methanol-water (6+4) mobile phase, and detection was performed at 259 nm. cmes.org This method demonstrated a linear relationship for BPS concentrations between 0.1 and 100.0 mg·L⁻¹, with a detection limit of 0.3 mg·kg⁻¹. cmes.org For the analysis of various bisphenols in environmental water, a solid-phase extraction (SPE) method coupled with HPLC-UV detection was developed, achieving limits of detection of 0.15 ng/mL. researchgate.net

The combination of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides enhanced sensitivity and selectivity. researchgate.netnih.govrsc.org A validated HPLC-MS/MS assay for conjugated forms of 3,3'-Dichlorobisphenol A in plasma used a C18 column with a binary mobile phase in a gradient mode. researchgate.netnih.gov This highlights the adaptability and robustness of HPLC-based methods for the determination of this compound and related compounds in diverse samples.

Table 1: Examples of HPLC Methods for Bisphenol Analysis

Compound(s) Matrix Column Mobile Phase Detection Limit of Detection (LOD) Reference
Bisphenol S, Bisphenol F, Bisphenol A Standard Solution Cogent Bidentate C18 2.o™, 2.2μm 65:35 DI Water/Acetonitrile with 0.1% Formic Acid UV @ 275nm Not Specified mtc-usa.com
Bisphenol S and chlorinated derivatives Indoor Dust Hypersil GOLD™ C18 Gradient of 0.1% aqueous ammonia in water and methanol MS/MS 0.012–0.039 µg/g mdpi.com
Bisphenol S Kitchen Paper Luna 5u C18 Methanol (6+4) solution UV @ 259 nm 0.3 mg·kg⁻¹ cmes.org
3,3'-Dichlorobisphenol A conjugates Rat and Human Plasma C18 column Binary mobile phase (gradient) MS/MS Not Specified researchgate.netnih.gov
Bisphenols Environmental Water Not Specified Not Specified HPLC-UV 0.15 ng/mL researchgate.net

Gas Chromatography (GC) Approaches for Environmental Analysis

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the environmental analysis of this compound and other bisphenol analogues. nih.govresearchgate.netresearchgate.net However, due to the low volatility and polar nature of these compounds, a derivatization step is often necessary to improve chromatographic performance and sensitivity. researchgate.netresearchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization method that increases the volatility of the analytes for GC analysis. researchgate.netresearchgate.net

For the analysis of bisphenols in complex water samples like wastewater, an improved solid-phase extraction (SPE) followed by GC-MS has been developed. nih.gov This method addressed challenges such as matrix interference from humic acids by using a primary and secondary amines (PSA) sorbent. nih.gov The validation of this SPE-GC/MS method for ten target bisphenols showed limits of detection ranging from 1–50 ng/L. nih.gov In one study, Bisphenol S was detected in wastewater and surface water at concentrations up to 1249 ng/L and 1584 ng/L, respectively. nih.gov

Another study focused on the simultaneous determination of bisphenol A (BPA) and its chlorinated derivatives in urban wastewater using GC-MS after liquid-liquid extraction and silylation with BSTFA. researchgate.net The detection limits for silylated dichlorobisphenol A were 2.0 ng L⁻¹. researchgate.net The use of GC-MS has also been reported for the qualitative detection of BPA in various environmental samples, indicating its presence and highlighting the need for quantitative monitoring. researchgate.net

Despite the effectiveness of GC-MS, challenges such as potential degradation of some target compounds during hot injection in the presence of a silylation agent have been noted. nih.gov This necessitates careful optimization of the analytical conditions. While liquid chromatography methods are more frequently used, GC-MS remains a valuable and robust alternative for the environmental analysis of this compound, offering high sensitivity and selectivity, especially after appropriate sample preparation and derivatization. nih.govdphen1.com

Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as a leading analytical technique for the sensitive and selective determination of this compound and other bisphenol analogues in a variety of complex matrices. publisso.dechromatographyonline.comnih.govuva.es This method combines the high separation efficiency of UHPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for trace-level analysis. dphen1.comsciex.comrestek.com

UHPLC-MS/MS methods have been successfully developed and validated for the simultaneous determination of multiple bisphenols, including this compound, in human urine, plasma, and food samples. nih.govuva.essciex.comdphen1.com For instance, a method for analyzing six bisphenols in human urine achieved limits of quantification between 0.1 and 0.6 ng/mL. nih.govdphen1.com Another study developed a method for twelve bisphenol compounds in animal feed with detection limits as low as 0.02 µg/kg. dphen1.com

The sample preparation for UHPLC-MS/MS analysis often involves techniques like solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME) to concentrate the analytes and remove matrix interferences. chromatographyonline.comnih.govdphen1.comuzh.ch For example, a DLLME-based sample treatment was used for the analysis of bisphenols in human urine, followed by UHPLC-MS/MS analysis. nih.govdphen1.com

The chromatographic separation is typically achieved on a reversed-phase column, such as a C8 or C18, with a gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often with additives like ammonia or formic acid to improve ionization. mtc-usa.commdpi.compublisso.de The tandem mass spectrometer is usually operated in the multiple reaction monitoring (MRM) mode for quantification, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. chromatographyonline.comsciex.comdphen1.commdpi.com

Table 2: UHPLC-MS/MS Method Parameters for Bisphenol Analysis

Analytes Matrix Sample Preparation Chromatographic Column Detection Mode Limits of Quantification (LOQ) Reference
Six bisphenols (incl. DCBPA) Human Urine DLLME Not specified MS/MS (MRM) 0.1-0.6 ng/mL nih.govdphen1.com
BPA, BPF, BPS Human Urine DLLME Agilent Zorbax SB-C8 RRHD MS/MS (MRM) 0.05-0.25 µg/L publisso.deuzh.ch
Twelve bisphenols Animal Feed QuEChERS Not specified UPLC-MS/MS 0.04-0.95 µg/kg dphen1.com
Fourteen bisphenols (incl. BPS) Bee Pollen QuEChERS or SUPRAS Not specified UHPLC-MS/MS <7 µg/kg (for BPS) uva.es

Mass Spectrometric Detection Strategies

Mass spectrometry is the gold standard for the detection of DCBPS due to its unparalleled sensitivity and specificity. Various ionization sources and mass analyzer configurations are employed to achieve optimal performance for different analytical challenges.

Electrospray Ionization-Tandem Quadrupole Time-of-Flight Mass Spectrometry (ESI-TOF/MS)

Electrospray Ionization-Time-of-Flight Mass Spectrometry (ESI-TOF/MS), often coupled with liquid chromatography, is a powerful tool for the identification and structural elucidation of this compound and its transformation products. nih.govresearchgate.netnih.gov This high-resolution mass spectrometry (HRMS) technique provides accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. nih.govresearchgate.netdphen1.com

In studies investigating the chlorination of Bisphenol S (BPS), HPLC combined with ESI-Q-TOF/MS was used to detect and identify various chlorinated byproducts, including mono-, di-, tri-, and tetrachloro-BPS. nih.govresearchgate.net The high mass accuracy of TOF-MS allows for the confident identification of these products. Similarly, the photoinduced transformation of BPS was studied using HPLC/HRMS with an Orbitrap mass analyzer, which also operates on high-resolution principles, to characterize the resulting by-products. nih.gov

The fragmentation pathways of bisphenols have been systematically investigated using ESI with high-resolution mass spectrometers like Orbitrap. researchgate.netdphen1.com By analyzing the MS/MS spectra of precursor ions, researchers can propose fragmentation patterns that aid in the structural identification of these compounds in environmental and biological samples. researchgate.netdphen1.com For example, the fragmentation of BPS has been studied, providing valuable data for its identification. researchgate.netdphen1.com

While ESI-TOF/MS is excellent for identification and structural analysis, for quantitative purposes, it is often used in conjunction with tandem mass spectrometry (MS/MS) techniques like quadrupole-TOF (Q-TOF). One study identified twenty-two byproducts from the reaction of BPS with chlorine using liquid chromatography quadrupole time-of-flight mass spectrometry (LC-ESI-Q-ToF-MS). nih.gov This demonstrates the utility of hybrid mass spectrometry systems in comprehensive environmental analysis.

Multiple Reaction Monitoring (MRM) Mode for Target Analyte Quantification

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive quantification technique used in tandem mass spectrometry (MS/MS), and it is the method of choice for the trace-level determination of this compound (DCBPS) and other bisphenols. sciex.commdpi.comnih.gov This mode involves the selection of a specific precursor ion in the first quadrupole (Q1), its fragmentation in the collision cell (q2), and the monitoring of a specific product ion in the third quadrupole (Q3). mdpi.comnih.gov This process ensures a very low signal-to-noise ratio, leading to excellent sensitivity and specificity.

A prime application of MRM is in the quantification of conjugated forms of 3,3'-Dichlorobisphenol A in rat and human plasma using HPLC-MS/MS. researchgate.netnih.gov In this study, quantification was performed in the MRM mode for all target analytes with an electrospray source operating in the negative ionization mode. researchgate.netnih.gov For each analyte, two specific precursor-to-product ion transitions are typically monitored: one for quantification (quantifier) and one for confirmation (qualifier). sciex.comnih.gov

The MRM mode is a key feature in many UHPLC-MS/MS methods developed for bisphenol analysis. chromatographyonline.comdphen1.com For instance, a method for detecting BPA and its chlorinated derivatives in human plasma used a SCIEX QTRAP 6500+ system in MRM mode. sciex.com The dwell times and cycle times for each transition are often optimized using a scheduled MRM algorithm to maximize the number of data points across each chromatographic peak, thereby improving the accuracy of quantification. sciex.com

The sensitivity of MRM allows for the establishment of very low limits of quantification (LLOQs). For example, a method for BPA and its chlorinated derivatives in adipose tissue demonstrated LLOQs of 0.0125 ng/mL for chlorinated bisphenols. dphen1.com Similarly, in the analysis of plant-based beverages, MRM was used to achieve sensitive quantification of various bisphenols. mdpi.comnih.gov The combination of chromatographic separation with the specificity of MRM detection provides a robust and reliable workflow for the routine monitoring of DCBPS in various complex matrices.

Sample Preparation and Matrix Effects in this compound Analysis

The complexity of environmental and biological samples necessitates robust sample preparation methods to isolate DCBPS from interfering substances and concentrate it to detectable levels. The choice of extraction technique is critical and often depends on the sample matrix.

A variety of extraction methods are utilized for the isolation of bisphenols, including DCBPS, from diverse samples. These techniques range from traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to more modern and miniaturized methods. mdpi.com

Dispersive Liquid–Liquid Microextraction (DLLME) has emerged as a simple, rapid, and efficient alternative for extracting bisphenols, including chlorinated derivatives like DCBPS, from aqueous samples such as human urine. nih.govdphen1.comdphen1.com This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. dphen1.com This creates a cloudy solution of fine droplets, maximizing the surface area for the transfer of analytes from the sample to the extraction solvent. dphen1.comdphen1.com

In a study developing a method for various endocrine-disrupting chemicals, including Dichloro Bisphenol A (a structural analog of DCBPS), in human urine, DLLME was successfully employed. nih.gov The key parameters of the DLLME procedure, such as the type and volume of extraction and disperser solvents, sample pH, and salt addition, are meticulously optimized to achieve high extraction efficiency. nih.govdphen1.com For instance, one method utilized trichloromethane as the extraction solvent and acetone (B3395972) as the disperser solvent. dphen1.com The vortex-assisted DLLME (VADLLME) is a variation that uses vortexing to enhance the emulsification process, further improving extraction efficiency and reducing extraction time. dphen1.com

Other extraction techniques applied for bisphenols include:

Solid-Phase Extraction (SPE): Widely used for cleaning up and concentrating analytes from complex matrices. mdpi.comnih.gov

Solid-Liquid Extraction (SLE): Employed for solid samples, such as baby food, using solvents like acetonitrile. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, often combined with dispersive SPE (d-SPE) for cleanup, is particularly useful for complex matrices like milk. mdpi.com

The presence of matrix effects, where components of the sample other than the analyte of interest interfere with the quantification, is a significant challenge. Matrix-matched calibration is often necessary to compensate for these effects and ensure accurate results. nih.govdphen1.com

The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose. Key validation parameters are rigorously evaluated according to established guidelines. dphen1.com

Linearity: This parameter assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte. For DCBPS and its analogs, linearity is typically evaluated by constructing calibration curves over a specific concentration range. For instance, a method for bisphenols in human urine demonstrated good linearity up to 40 ng/mL. nih.govdphen1.com Another study on Bisphenol S (BPS) in rodent plasma showed linearity over a range of 5–1,000 ng/mL with a correlation coefficient (r) of ≥ 0.99. nih.govnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage of recovery. Precision represents the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD). For a DLLME-based method, recovery rates for bisphenols ranged from 94% to 106%. nih.gov In another study, the accuracy for BPS was within ±10.5% of the relative error (%RE). nih.govnih.gov Interday precision for bisphenols has been reported with RSD values ranging from 2.0% to 13.8%. nih.gov Intra- and interday precision for BPS were found to be ≤7.7% RSD. nih.govnih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These limits are critical for analyzing trace levels of DCBPS. For chlorinated bisphenols in indoor dust, the LOD for a specific Dichloro-BPS isomer (Cl₂-BPS-1) was 0.012 µg/g. nih.govresearchgate.net In human urine, LOQs for various bisphenols were in the range of 0.1 to 0.6 ng/mL. nih.gov For BPS in rodent plasma, the LOD was 1.15 ng/mL (free) and 0.862 ng/mL (total), with an LOQ of 5.0 ng/mL for both. nih.govnih.gov

The following interactive table summarizes the method validation parameters for the analysis of this compound and related compounds from various studies.

ParameterMatrixCompound(s)ValueCitation
Linearity Range Human UrineBisphenols (including chlorinated derivatives)Up to 40 ng/mL nih.govdphen1.com
Linearity Range Rodent PlasmaBisphenol S5 - 1,000 ng/mL nih.govnih.gov
Correlation Coefficient (r) Rodent PlasmaBisphenol S≥ 0.99 nih.govnih.gov
Accuracy (Recovery) Human UrineBisphenols94% - 106% nih.gov
Accuracy (%RE) Rodent PlasmaBisphenol S≤ ±10.5% nih.govnih.gov
Precision (Interday RSD) Human UrineBisphenols2.0% - 13.8% nih.gov
Precision (Intra/Interday RSD) Rodent PlasmaBisphenol S≤ 7.7% nih.govnih.gov
LOD Indoor DustDichloro-BPS-10.012 µg/g nih.govresearchgate.net
LOD (Free) Rodent PlasmaBisphenol S1.15 ng/mL nih.govnih.gov
LOD (Total) Rodent PlasmaBisphenol S0.862 ng/mL nih.govnih.gov
LOQ Human UrineBisphenols0.1 - 0.6 ng/mL nih.gov
LOQ Rodent PlasmaBisphenol S5.0 ng/mL nih.govnih.gov

Environmental Fate and Degradation Mechanisms of Dichloro Bisphenol S

Abiotic Transformation Processes

The transformation of Dichloro Bisphenol S in the environment, occurring without the involvement of living organisms, is critical to its ultimate fate. These abiotic processes include degradation by light, advanced oxidation methods used in water treatment, and adsorption to various materials.

Photodegradation Pathways (Direct Photolysis and Sensitized Photodegradation)

Photodegradation, the breakdown of chemical compounds by light, is a primary abiotic pathway for the transformation of halogenated bisphenols in aquatic environments. This process can occur through direct absorption of light (direct photolysis) or via reactions with light-activated molecules (sensitized photodegradation).

Direct Photolysis: Halogen substitution on the bisphenol S (BPS) molecule significantly influences its photochemical properties. nih.gov The presence of chlorine atoms causes a bathochromic shift, meaning the molecule absorbs light at longer, more environmentally relevant wavelengths, such as those found in sunlight. nih.gov Studies on other chlorinated and brominated BPS derivatives, like Tetrachlorobisphenol S (TCBPS), show they have higher quantum yields than the parent BPS compound, partly due to the "heavy atom" effect of halogen substituents. nih.gov This leads to substantially faster degradation. For instance, GCSOLAR modeling predicted the half-life of TCBPS in sunlit surface water to be just 3.4 minutes, compared to 810.2 minutes for BPS, highlighting that direct photolysis is a major degradation mechanism for halogenated bisphenols. nih.govresearchgate.net While specific kinetic data for DCBPS is limited, its structure suggests it would also be more susceptible to direct photolysis than non-chlorinated BPS.

Sensitized Photodegradation: This process involves other substances in the water, known as photosensitizers, that absorb light and produce reactive species which then degrade the target compound. In natural waters and during water treatment, constituents like nitrate (B79036) (NO₃⁻) and nitrite (B80452) (NO₂⁻) can act as sensitizers. rsc.orgresearchgate.net Upon UV irradiation, these ions can generate reactive species such as hydroxyl radicals (HO•) and nitrogen dioxide radicals (NO₂•). rsc.org These radicals can then attack phenolic compounds like DCBPS, leading to their degradation. rsc.org Natural organic matter (NOM), while sometimes acting as a photosensitizer, can also inhibit photodegradation by screening light and quenching reactive species. researchgate.netumassd.edu

The table below summarizes the predicted photolysis half-lives for BPS and its tetra-halogenated derivatives under noon sunlight, illustrating the impact of halogenation.

CompoundPredicted Half-Life (minutes)
Bisphenol S (BPS)810.2
Tetrachlorobisphenol S (TCBPS)3.4
Tetrabromobisphenol S (TBBPS)0.7
Data sourced from GCSOLAR modeling for surface water in Nanjing on a clear mid-autumn day. nih.govresearchgate.net

Advanced Oxidation Processes (AOPs) for this compound Removal

Advanced Oxidation Processes (AOPs) are a suite of water treatment technologies that rely on the generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), to degrade persistent organic pollutants. cwejournal.orgresearchgate.net These methods are considered highly effective for breaking down compounds like bisphenols. nih.gov

Peroxymonosulfate (PMS) can be activated by catalysts to generate potent radicals like sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (HO•) for pollutant degradation. Cobalt-based catalysts, such as spinel tricobalt tetraoxide (Co₃O₄), have been shown to be effective activators for PMS in degrading BPS. researchgate.net Computational studies indicate that the degradation of BPS in a Co₃O₄/PMS system is dominated by the addition of hydroxyl radicals to the ortho-carbon positions of the phenolic rings. researchgate.net This initial attack leads to the formation of intermediates like hydroquinone (B1673460) and various hydroxylated sulfonic acids. researchgate.net

In environments with high chloride concentrations, such as certain industrial wastewaters, the PMS activation system can lead to the formation of chlorinated intermediates. nih.gov Studies have shown that high levels of chloride ions can enhance the degradation rate of BPS in some PMS systems, with hypochlorous acid (HOCl) identified as a key reactive species, leading to the formation of chlorinated BPS derivatives. nih.gov

SystemTarget PollutantKey Findings
Heat-activated PersulfateBisphenol SDegradation follows pseudo-zero-order kinetics; intermediates identified via LC-TOF-MS/MS. researchgate.net
Co₃O₄/PMSBisphenol SDegradation driven by HO• addition; identifies hydroquinone and p-hydroxybenzenesulfonic acid as intermediates. researchgate.net
Ca(OH)₂/PMSBisphenol SEffective degradation via singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂˙⁻); inhibited by bicarbonate and humic acid. rsc.org
CuFe-PBA/PMSBisphenol S¹O₂ is a key reactive species; degradation proceeds via two proposed pathways. nih.gov

The combination of UV irradiation with chlorine (UV/chlorine) is a recognized AOP that effectively degrades organic contaminants. acs.org This process is particularly relevant to DCBPS, as chlorination of water containing the parent compound BPS is a primary pathway for its formation. acs.org In the UV/chlorine process, the degradation of bisphenols occurs through the action of UV photolysis as well as attack by hydroxyl radicals (•OH) and reactive chlorine species (RCS), such as the chlorine radical (Cl•). researchgate.net Studies on BPA have shown that this process leads to chlorination, hydroxylation, and cleavage of the molecular structure. researchgate.net The presence of chlorinated intermediates often leads to higher toxicity compared to the parent compound. researchgate.net

Ozone-based AOPs, such as ozonation (O₃) or O₃/UV, are also powerful methods for degrading bisphenols. lnu.senih.gov Ozone can react directly with the phenolic moieties of DCBPS, while the combination with UV light or hydrogen peroxide (H₂O₂) generates hydroxyl radicals, leading to more rapid and complete mineralization. cwejournal.orglnu.se

Electrochemical degradation utilizes an electric current to oxidize pollutants at the surface of an anode. researchgate.net Anodes with high oxygen evolution overpotential, such as tin dioxide (SnO₂), are particularly effective at mineralizing organic compounds like bisphenols into carbon dioxide and water. researchgate.net While research on BPA shows this method can be highly efficient, it can also lead to electrode fouling from the formation of polymeric films. researchgate.net In saline conditions, electrochemical oxidation can be mediated by chlorine, which can enhance degradation rates but also risks forming chlorinated byproducts. utwente.nlresearchgate.net

Photocatalytic degradation employs a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs. These lead to the formation of hydroxyl radicals and other ROS that degrade pollutants. nih.govfrontiersin.org This process has proven effective for BPA degradation, and its efficiency can be synergistically enhanced by applying an electrical potential (photoelectrocatalysis), which improves the separation of the photogenerated charges. nih.gov While chloride is often considered an inhibitor in photocatalysis, some studies show it does not lead to the formation of chlorinated byproducts, unlike in electrochemical degradation. utwente.nlresearchgate.net

UV/Chlorine and Ozone-Based Oxidation Technologies

Adsorption Mechanisms and Environmental Sorption Behavior

Adsorption, the adhesion of molecules to a surface, is a key process controlling the transport and fate of DCBPS in the environment. The sorption behavior of bisphenols is influenced by the properties of both the chemical and the adsorbent material (e.g., soil, sediment, microplastics). nih.govmdpi.com

The primary mechanisms governing the adsorption of bisphenols include:

Hydrophobic interactions: The nonpolar parts of the DCBPS molecule are repelled by water and prefer to associate with hydrophobic surfaces, such as the polymer matrix of microplastics or the organic matter in soil. frontiersin.orgnih.gov

Hydrogen bonding: The hydroxyl (-OH) groups on the DCBPS molecule can form hydrogen bonds with functional groups on the surface of adsorbents. nih.govresearchgate.net

π-π interactions: The aromatic rings of DCBPS can interact with graphitic or aromatic structures in materials like activated carbon and certain biochars. nih.govresearchgate.net

Electrostatic interactions: Depending on the pH of the water and the surface charge of the adsorbent, electrostatic attraction or repulsion can occur. frontiersin.org

Studies using activated carbon have demonstrated high adsorption capacities for BPS, with the process being well-described by the Langmuir isotherm model. ukm.mymdpi.com Materials with high surface area and a basic surface character tend to show enhanced removal of bisphenols. mdpi.com The structural similarity between BPS and DCBPS suggests they would exhibit analogous adsorption behaviors. mdpi.com

The table below presents the maximum adsorption capacities (Q⁰max) of different activated carbons for BPS.

Activated CarbonAdsorbent TypeMax. Adsorption Capacity (mg/g)
BETMCommercial Powdered260.62
SIALCommercial Powdered248.25
COCOCommercial Powdered136.51
RPACRambutan Peel-Derived27.89
Data sourced from various studies on BPS adsorption. ukm.mymdpi.com

Biotic Transformation Processes (Biodegradation)

The breakdown of chemical compounds by living organisms, particularly microorganisms, is a crucial process that determines their fate in the environment. uzh.ch The biodegradation of bisphenols, including their chlorinated derivatives, is influenced by the metabolic capabilities of microbial communities. nih.govresearchgate.net

Microbial degradation of bisphenols often commences with hydroxylation of the aromatic rings, a step that makes the molecule more susceptible to subsequent ring cleavage. researchgate.netnih.gov For BPS, the degradation pathway under aerobic conditions is initiated by the impairment of the alkyl groups attached to the two phenolic rings. researchgate.net The degradation of DCBPS likely follows similar initial steps, although the presence of chlorine atoms on the phenolic rings can influence the specific enzymes and pathways involved.

The initial hydroxylation can be followed by a meta-cleavage pathway, as observed in the degradation of BPS by certain bacteria. researchgate.net This process breaks the aromatic ring, leading to the formation of smaller, more readily biodegradable organic acids that can be funneled into central metabolic pathways like the Krebs cycle.

Common byproducts in the biodegradation of bisphenols include various hydroxylated and carboxylated intermediates. For instance, the degradation of BPS can yield p-hydroxybenzenesulfonic acid. researchgate.net Given the structure of DCBPS, its biodegradation is expected to produce chlorinated versions of these intermediates. The formation of these byproducts is a critical aspect of its environmental fate, as they may possess their own toxicological properties.

Research on the biodegradation of other chlorinated bisphenols, such as chlorinated BPA derivatives, has shown that the degree of chlorination affects the rate and extent of degradation. researchgate.net Dichlorinated BPA, for example, is biodegradable, but the process is significantly slower compared to the parent compound. researchgate.net This suggests that DCBPS may also exhibit a degree of persistence in the environment due to the presence of chlorine atoms.

The transformation of bisphenols can also involve processes like dimerization and transamination followed by acetylation. nih.gov However, the microbial attack is often limited to the phenol (B47542) rings and their substituents, with the bridging structure remaining intact in some cases. nih.gov

A variety of microorganisms, including bacteria and fungi, have been identified as capable of degrading bisphenols. nih.govresearchgate.net Specific bacterial genera known for their ability to break down bisphenol compounds include Pseudomonas, Sphingomonas, Bacillus, and Cupriavidus. nih.govnih.gov Fungi, particularly those that produce extracellular enzymes like laccases and peroxidases, also play a significant role in the degradation of these compounds. nih.gov

Bacterial consortia, or mixed communities of microorganisms, often exhibit higher degradation efficiency for complex organic pollutants compared to single strains. nih.gov A consortium enriched from river sediments demonstrated high efficiency in degrading BPS, with dominant genera including Hyphomicrobium, Pandoraea, Rhodococcus, and Cupriavidus. nih.gov Such consortia can work synergistically, with different species carrying out different steps of the degradation pathway. oup.com

For instance, in the degradation of BPS, a bacterial consortium was able to remove 99% of the compound within 10 days under optimal conditions, while individual strains isolated from the same consortium showed lower degradation efficiency. nih.gov This highlights the importance of microbial interactions in the complete mineralization of these pollutants. Nitrifying bacteria have also been implicated in the cometabolism of BPS, working alongside genera like Pseudomonas. nih.gov

The table below summarizes key microbial players involved in the degradation of BPS, which are likely relevant for the biotransformation of DCBPS.

Microbial GroupSpecific Genera/SpeciesRole in Degradation
Bacteria Cupriavidus basilensisCapable of transforming various bisphenol analogues through hydroxylation and ring fission. nih.gov
Pseudomonas sp.Often involved in the degradation of bisphenols and can be isolated from contaminated sites. nih.govnih.gov
Bacillus sp.A genus known for its broad metabolic capabilities, including the degradation of aromatic compounds. nih.gov
Sphingomonas sp.Frequently identified in studies on the biodegradation of bisphenols. researchgate.net
Bacterial ConsortiaMixed communities from river sediments have shown high efficiency in degrading BPS. nih.gov
Fungi Mold FungiProduce enzymes like laccases, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP) that are effective in degrading bisphenols. nih.gov

The rate and extent of DCBPS biodegradation are influenced by a variety of environmental factors that affect microbial activity and the bioavailability of the compound.

pH: The pH of the environment can significantly impact microbial enzyme activity and the chemical state of the pollutant. For BPS, optimal degradation by a bacterial consortium was observed at a pH of 7. nih.gov Deviations from the optimal pH can lead to a decrease in degradation efficiency.

Temperature: Microbial metabolism is temperature-dependent. Enhanced biodegradation of bisphenols like BPA, BPF, and BPS has been observed at temperatures between 15–30°C. nih.gov A study on a BPS-degrading consortium found optimal degradation at 30°C. nih.gov

Oxygen Availability: The availability of oxygen is a critical factor, particularly for aerobic degradation pathways, which are generally more efficient for bisphenols. nih.gov Aerobic conditions are necessary for the initial hydroxylation steps in the degradation of many aromatic compounds. researchgate.net While some studies suggest superior removal of BPS under anoxic conditions, aerobic degradation is well-documented. researchgate.net

Nutrient Availability: The presence of essential nutrients, such as carbon, nitrogen, and phosphorus, is crucial for microbial growth and metabolism. A carbon-to-nitrogen-to-phosphorus (C:N:P) ratio of approximately 100:10:1 has been associated with intensive biodegradation of bisphenols. nih.gov

Presence of Other Organic Matter: Dissolved organic matter (DOM) in soil and water can influence the degradation of bisphenols through sorption and complexation, which can affect their bioavailability to microorganisms. nih.gov

The following table summarizes the key factors influencing the biodegradation of bisphenols, which are applicable to DCBPS.

FactorOptimal Condition/Influence
pH Neutral pH (around 7.0) is often optimal for bacterial degradation. nih.gov
Temperature Mesophilic range (15-30°C) generally favors higher degradation rates. nih.gov
Oxygen Aerobic conditions are typically required for efficient initial degradation steps. nih.govresearchgate.net
Nutrients A balanced C:N:P ratio (e.g., 100:10:1) supports microbial activity. nih.gov

Role of Specific Microbial Strains and Consortia in Biotransformation

Identification and Mechanistic Elucidation of Transformation Products

The synthesis of DCBPS involves the electrophilic chlorination of BPS, which introduces chlorine atoms at the ortho positions relative to the hydroxyl groups. vulcanchem.com This structural feature will influence the types of transformation products formed.

During degradation, the primary transformation products of DCBPS are expected to be chlorinated intermediates. Based on the degradation pathways of other bisphenols, these could include chlorinated versions of hydroxylated phenols and their ring-fission products. For example, the chlorination of BPA is known to produce a variety of chlorinated derivatives, such as monochloro-BPA, dichloro-BPA, and trichloro-BPA, as well as other chlorinated compounds. noaa.govacs.org

The formation of chlorinated derivatives of BPS has also been reported, including monochloro-BPS and dichloro-BPS. mdpi.com These compounds have been detected in various environmental samples, suggesting that they can be formed under certain conditions.

Advanced analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), are essential for the identification and quantification of these transformation products. gdut.edu.cn These methods allow for the separation and identification of complex mixtures of compounds, providing insights into the degradation mechanisms.

The table below lists potential transformation products of DCBPS based on known degradation pathways of related compounds.

Compound NameAbbreviationPotential Formation Pathway
Monochloro Bisphenol SCl1-BPSPartial dechlorination of DCBPS or chlorination of BPS. mdpi.com
This compoundDCBPSParent compound. vulcanchem.com
Trichloro Bisphenol SCl3-BPSFurther chlorination of DCBPS under specific conditions. mdpi.com
Chlorinated Hydroxyphenyl Sulfonic Acid-Hydroxylation and cleavage of the DCBPS molecule.
Chlorinated Phenols-Cleavage of the ether bond in DCBPS.

Ecotoxicological Implications and Mechanistic Studies of Dichloro Bisphenol S

Endocrine-Disrupting Potentials of Chlorinated Bisphenol S Derivatives in Environmental Contexts

Chlorinated derivatives of Bisphenol S (BPS), such as Dichloro Bisphenol S (DCBPS), are emerging as environmental contaminants. mdpi.com Their structural similarity to the parent compound BPS and other known endocrine disruptors like Bisphenol A (BPA) raises concerns about their potential to interfere with hormonal systems in wildlife and humans. nih.gov The addition of chlorine atoms to the bisphenol structure can alter the compound's chemical properties, potentially affecting its biological activity and persistence.

The endocrine-disrupting effects of bisphenols are often mediated by their interaction with nuclear hormone receptors. Halogenated derivatives of BPA have been shown to activate the pregnane (B1235032) X receptor (PXR) and inhibit the androgen receptor (AR) and thyroid hormone receptor (TR). pnas.org While direct experimental data on this compound binding to the full spectrum of nuclear receptors is limited, studies on related compounds provide significant insights.

Research using in vitro bioassays has demonstrated that various bisphenols, including BPS and its halogenated derivatives like tetrachlorobisphenol A (TCBPA) and tetrabromobisphenol A (TBBPA), can interact with multiple human nuclear receptors. nih.gov For instance, BPS, BPF, and BPA are effective activators of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.gov TCBPA acts as a weak agonist for hERα. nih.gov Furthermore, BPA and BPS have been identified as weak agonists for the human androgen receptor (hAR), while BPF and BPA act as full hAR antagonists. nih.gov

Specifically, halogenation appears to influence receptor interaction. TCBPA and TBBPA, along with BPA, are agonists for the human pregnane X receptor (hPXR), with TCBPA showing the highest potency among them. nih.govresearchgate.net In contrast, BPS and BPF did not activate hPXR in the same study. researchgate.net This suggests that the chlorine atoms on the phenyl rings of compounds like TCBPA and, by extension, DCBPS, could play a crucial role in their interaction with specific nuclear receptors. The structural similarity of DCBPS to TCBPA implies a potential for similar interactions, although further targeted research is necessary to confirm the specific binding affinities and activation profiles of DCBPS for various nuclear receptors.

Beyond direct receptor binding, chlorinated bisphenols can modulate hormone signaling pathways. Halogenated derivatives of BPA are known to inhibit the thyroid hormone receptor. pnas.org In vivo studies with zebrafish (Danio rerio) have shown that exposure to DCBPS during embryogenesis is correlated with altered thyroid hormone synthesis pathways. This disruption of the thyroid system is a significant ecotoxicological concern.

The parent compound, BPS, has also been shown to interfere with thyroid hormone signaling. e-enm.org Studies using a rat pituitary cell line (GH3) to measure thyroid hormone activity found that a hydroxylated metabolite of BPS exhibited weak antagonistic activity toward the thyroid hormone receptor. researchgate.net In zebrafish larvae, exposure to BPS has been shown to cause thyroid endocrine disruption. e-enm.org Given that DCBPS is a chlorinated form of BPS, and that it has been specifically linked to altered thyroid synthesis, its potential to disrupt this critical signaling pathway is a key area of concern.

Systematic reviews comparing the hormonal activity of BPS to BPA have found that their potencies are often in the same order of magnitude. nih.gov BPS has been shown to have estrogenic, antiestrogenic, androgenic, and antiandrogenic activities comparable to BPA. nih.gov For example, one review calculated the average estrogenic potency of BPS to be about 32% that of BPA across multiple studies. nih.gov Both BPA and BPS have been observed to have similar toxic effects on gastric and small intestinal motility in rat models, further indicating comparable biological activity. journalsarchive.com

The process of halogenation can significantly alter the endocrine activity of bisphenols. In comparative studies of various bisphenol derivatives, TCBPA demonstrated the highest estrogenic activity in human breast cancer cell line MCF-7, with its activity being greater than that of BPA. oup.com Similarly, in an in vivo uterotrophic assay in mice, BPA was found to be the most effective at increasing uterine weight, followed by TBBPA and TCBPA, confirming the estrogenic effects of these halogenated compounds. oup.com

Table 1: Comparative Endocrine Receptor Activity of Various Bisphenols This table is generated based on data from multiple in vitro studies. Activity is generally compared to BPA or standard hormones.

Compound Estrogen Receptor (ER) Activity Androgen Receptor (AR) Activity Pregnane X Receptor (PXR) Activity Thyroid Receptor (TR) Activity
Bisphenol A (BPA) Agonist nih.gov Weak Agonist / Antagonist nih.gov Agonist nih.gov Antagonist e-enm.org
Bisphenol S (BPS) Agonist nih.gov Weak Agonist nih.gov Inactive researchgate.net Disrupts signaling e-enm.org
Tetrachlorobisphenol A (TCBPA) Weak Agonist (ERα) nih.gov Antagonist researchgate.net Potent Agonist nih.gov Potent Activity oup.com
This compound (DCBPS) Data not available Data not available Data not available Alters synthesis pathways pnas.org

Modulation of Hormone Signaling Pathways in Experimental Models

Effects on Aquatic Organisms and Model Ecosystems

The presence of this compound in aquatic environments poses a risk to a variety of organisms. Its ecotoxicological effects are being investigated in several model species, revealing impacts on development, reproduction, and fundamental biochemical processes.

While studies specifically investigating the effects of this compound on the nematode Caenorhabditis elegans are not available in the reviewed literature, research on its parent compound, BPS, provides critical insight into its potential toxicity. C. elegans is a widely used model in toxicology, and studies show it is sensitive to bisphenol exposure.

Exposure to BPS has been found to cause significant reproductive and developmental defects in C. elegans. researchgate.net Research has demonstrated that BPS exposure leads to an increase in germline apoptosis, reduced brood size, and a sharp rise in embryonic lethality. researchgate.net Although both BPA and BPS elicit an apoptotic response in the germline, their effects on the meiotic recombination process are distinct, indicating they may act through different mechanisms. researchgate.net

Further studies on BPS in C. elegans have shown it can inhibit locomotion, stunt growth, and shorten lifespan. uic.edu The acute toxicity (24-hour LC50) of BPS in C. elegans was measured at 545.59 mg/L. uic.edu Multigenerational exposure to BPS revealed complex genotoxicity, with some effects worsening in subsequent generations. nih.govuic.edu Given that DCBPS is structurally similar to BPS, it is plausible that it could induce similar or even more potent adverse effects in C. elegans, although direct testing is required to confirm this.

This compound has been shown to induce stress responses at the molecular and biochemical levels in aquatic organisms. In the crustacean Daphnia magna, DCBPS is significantly more toxic than its parent compound, with a 48-hour LC50 of 1.2 mg/L compared to 8.5 mg/L for BPS. pnas.org Sublethal exposure to DCBPS in this species resulted in a 2.8-fold increase in catalase activity, a key enzyme in the antioxidant defense system, indicating the induction of oxidative stress. pnas.org

In vertebrate models, such as the zebrafish (Danio rerio), exposure to DCBPS during embryonic development caused dose-dependent locomotor deficits and apoptosis in the retina. pnas.org These physical effects were linked to molecular changes, specifically the downregulation of crucial neurodevelopmental genes like shha and mbp. pnas.org

Studies on the parent compound BPS further illustrate the potential for chlorinated derivatives to induce stress. BPS exposure has been shown to cause oxidative stress in the freshwater fish Labeo rohita by altering antioxidant enzyme levels and increasing lipid peroxidation. nih.gov In adult zebrafish, chronic BPS exposure impaired anxiety and fear responses, which was associated with the downregulation of genes involved in enzymatic antioxidant defense in the brain. journalsarchive.com The aquatic midge Chironomus riparius exposed to BPS showed upregulation of genes related to stress and biotransformation, including heat shock proteins (hsp70, hsp40) and cytochrome P450 enzymes (cyp4g). researchgate.net These findings highlight that a common response to bisphenol compounds, including DCBPS, is the induction of oxidative stress and the alteration of gene expression profiles related to defense and development.

Table 2: Ecotoxicological Effects and Stress Response Markers for this compound (DCBPS) and Parent Compound BPS

Compound Organism Effect Molecular / Biochemical Marker
This compound (DCBPS) Daphnia magna (Invertebrate) Increased mortality, oxidative stress 48h LC50: 1.2 mg/L; 2.8-fold increase in catalase activity pnas.org
This compound (DCBPS) Danio rerio (Zebrafish) Locomotor deficits, retinal apoptosis Downregulation of shha and mbp genes pnas.org
Bisphenol S (BPS) Caenorhabditis elegans (Invertebrate) Reduced brood size, embryonic lethality Increased germline apoptosis researchgate.net
Bisphenol S (BPS) Danio rerio (Zebrafish) Impaired anxiety/fear responses Downregulation of antioxidant genes in the brain journalsarchive.com
Bisphenol S (BPS) Chironomus riparius (Invertebrate) Altered gene expression Upregulation of hsp70, hsp40, cyp4g genes researchgate.net

Impact on Invertebrate Model Organisms (e.g., Caenorhabditis elegans)

Theoretical and Computational Ecotoxicology of this compound

Theoretical and computational methods are increasingly vital in predicting and understanding the environmental risks posed by contaminants like this compound (DCBPS). These in silico approaches provide a framework for assessing toxicity and environmental fate, complementing experimental data and guiding further research.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of ecotoxicology, DFT provides profound insights into the reactivity and toxic mechanisms of molecules like this compound at the atomic level.

Research employing DFT has been crucial in understanding the degradation and transformation of bisphenol analogues. For instance, studies on the degradation of Bisphenol S (BPS), the parent compound of DCBPS, have used DFT to elucidate reaction mechanisms with various oxidants. researchgate.net DFT calculations can identify the most likely sites on the molecule for electrophilic or nucleophilic attack, predicting how the compound will interact with biological macromolecules or degrade in the environment. researchgate.net

In studies of related bisphenols, DFT has been used to determine susceptible positions for attack by free radicals, such as hydroxyl radicals (•OH), which are common in advanced oxidation processes for water treatment. researchgate.netresearchgate.net These computational analyses help to predict the formation of transformation products (TPs), some of which may exhibit higher toxicity than the original compound. researchgate.net The theory helps to explain the reaction pathways, including hydroxylation, electron-transfer, and substitution, by calculating parameters such as bond dissociation energies and electron density distributions. researchgate.net

For chlorinated bisphenols, DFT can be used to understand how the addition of chlorine atoms alters the electronic properties of the molecule, potentially increasing its reactivity or changing its mode of toxic action. The theory can model the interaction of DCBPS with biological targets, such as nuclear receptors, providing a mechanistic basis for its endocrine-disrupting effects. pnas.orgnih.gov By calculating the binding energies and geometries, researchers can compare the potential toxicity of DCBPS with other bisphenols like BPA. pnas.org

Table 1: Illustrative DFT-Calculated Parameters for Bisphenol Analogues

This table represents the type of data that can be generated through DFT calculations to compare the reactivity of different bisphenols. Note: These are example values and not from a specific study on DCBPS.

CompoundHighest Occupied Molecular Orbital (HOMO) Energy (eV)Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV)HOMO-LUMO Gap (eV)
Bisphenol S (BPS)-6.5-1.25.3
This compound (DCBPS)-6.8-1.55.3
Bisphenol A (BPA)-6.2-0.95.3

HOMO Energy: Indicates the tendency to donate electrons. A higher value suggests greater reactivity towards electrophiles.

LUMO Energy: Indicates the ability to accept electrons. A lower value suggests greater reactivity towards nucleophiles.

HOMO-LUMO Gap: A smaller energy gap suggests higher chemical reactivity and lower kinetic stability.

Computational toxicology offers a suite of methods to characterize the environmental risks of chemicals like this compound, often used to fill data gaps and prioritize substances for further testing. ecetoc.orguninsubria.it These methods are integral to modern risk assessment frameworks. epa.goveuropa.eu

Quantitative Structure-Activity Relationships (QSARs): QSAR models are statistical models that relate the chemical structure of a compound to its biological or ecotoxicological activity. ecetoc.orguninsubria.it For DCBPS, QSARs can be developed to predict various ecotoxicological endpoints, such as acute toxicity to aquatic organisms (e.g., fish, daphnids, algae), bioaccumulation potential, and persistence in the environment. uninsubria.it

The process involves using molecular descriptors—numerical values that describe the chemical's physicochemical properties (e.g., hydrophobicity, molecular weight, electronic properties)—to predict its toxic effects. ecetoc.org For example, a QSAR model might predict the 96-hour LC50 (lethal concentration for 50% of a test population) for fish based on the octanol-water partition coefficient (log Kow) and other structural features of DCBPS. ufz.de These models are particularly useful for screening large numbers of chemicals and for assessing the risk of transformation products that have not been experimentally tested. uninsubria.itresearchgate.net

Risk Quotient (RQ) Method: A common approach in environmental risk assessment is the risk quotient (RQ) method, which compares the predicted environmental concentration (PEC) of a substance with its predicted no-effect concentration (PNEC). epa.govmdpi.com

RQ = PEC / PNEC

Computational models play a key role in determining both PEC and PNEC. Fate and transport models estimate the PEC in various environmental compartments like water and sediment. QSARs and other predictive models are used to estimate the PNEC from ecotoxicity data, such as the LC50 or EC50, by applying assessment factors. epa.gov An RQ value greater than 1 indicates a potential risk to the environment, warranting further investigation or regulatory action. mdpi.com

Adverse Outcome Pathways (AOPs): Computational tools are also used to develop Adverse Outcome Pathways (AOPs), which provide a framework for understanding the link between a molecular initiating event (MIE) and an adverse outcome at the organism or population level. researchgate.net For DCBPS, this could involve modeling its binding to a specific receptor (the MIE), leading to a cascade of cellular and physiological events that result in an adverse outcome, such as reproductive impairment. researchgate.net By integrating data from computational models, toxicogenomics, and in vitro assays, AOPs can provide a mechanistic understanding of toxicity that strengthens risk characterization. researchgate.net

Table 2: Example of a Computational Risk Characterization for DCBPS in an Aquatic Environment

This table illustrates how computational methods can be used to generate data for a preliminary environmental risk assessment. Note: The values presented are hypothetical for illustrative purposes.

ParameterPredicted ValueMethod of Derivation
Predicted Environmental Concentration (PEC) in surface water0.5 µg/LEnvironmental fate and transport modeling
Predicted 96h LC50 (Fish)5 mg/LQSAR model based on chemical structure
Predicted 48h EC50 (Daphnia)2.5 mg/LQSAR model based on chemical structure
Predicted No-Effect Concentration (PNEC)2.5 µg/LLowest predicted EC50 (2.5 mg/L) with an assessment factor of 1000
Risk Quotient (RQ = PEC/PNEC)0.2Calculation based on derived PEC and PNEC

Based on this hypothetical assessment, the RQ is less than 1, suggesting a low immediate risk under the modeled conditions, though further analysis of chronic effects and bioaccumulation would be necessary for a comprehensive characterization.

Remediation Strategies for Dichloro Bisphenol S Contamination

Integrated Advanced Oxidation Processes for Environmental Cleanup

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to degrade recalcitrant organic pollutants through the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). cwejournal.org These processes are considered highly effective for compounds that are resistant to conventional treatment methods. researchgate.net Although specific research on the degradation of Dichloro Bisphenol S via AOPs is not extensively documented, the efficacy of these methods on Bisphenol S and other chlorinated phenols suggests their potential applicability. cwejournal.orgcopernicus.org

AOPs encompass a variety of techniques, including:

Ozonation (O₃): This process can directly oxidize pollutants or decompose to form hydroxyl radicals, especially at higher pH levels. cwejournal.org

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by ultraviolet light generates powerful hydroxyl radicals.

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide and iron salts (Fe²⁺) to produce •OH radicals. The reaction can be enhanced with UV light (photo-Fenton), increasing degradation efficiency. mdpi.com

Photocatalysis: This process utilizes semiconductor catalysts, such as Titanium Dioxide (TiO₂) or Zinc Oxide (ZnO), which, upon activation by UV light, generate ROS that degrade organic molecules. copernicus.org For instance, the photocatalytic oxidation of Bisphenol A (BPA) using ZnO has been shown to achieve 93% degradation in under an hour in the presence of an oxidant like NaOCl. copernicus.org

These methods are adept at breaking down complex aromatic structures, making them promising candidates for the cleavage and detoxification of the this compound molecule. cwejournal.org

Table 1: Efficacy of Selected Advanced Oxidation Processes on Bisphenols

AOP Method Target Compound Catalyst/Reagent Removal Efficiency/Rate Source(s)
Photo-Fenton Bisphenol A (75 ppm) PAN-Fe(III) fibre, H₂O₂ 100% degradation in <30 min at 60°C mdpi.com
Photocatalysis Bisphenol A ZnO, NaOCl 93% degradation in <1 hour copernicus.org
Photocatalysis Bisphenol S α-Fe₂O₃ nanosheets 91% degradation in 120 min cwejournal.org
Ozonation Bisphenol A Ozone >99% removal nih.gov

Biological Treatment Systems and Bioremediation Approaches

Bioremediation utilizes microorganisms like bacteria, fungi, and algae to break down environmental pollutants. researchgate.netproquest.com The application of biological systems for this compound is an area requiring more specific research. However, studies on Bisphenol S and other chlorinated bisphenols provide critical insights.

Bisphenol S has been found to be more resistant to biodegradation than Bisphenol A, a characteristic attributed to the stable sulfonyl group (O=S=O) linking the two phenolic rings. researchgate.netwikipedia.orgnih.govmdpi.com Despite this, several microbial degradation pathways have been identified. A bacterial consortium enriched from river sediments, dominated by genera such as Hyphomicrobium, Pandoraea, Rhodococcus, and Cupriavidus, demonstrated the ability to remove 99% of BPS (at an initial concentration of 50 mg/L) within 10 days. nih.gov Isolated pure strains of Terrimonas pekingensis and Pseudomonas sp. from the consortium also degraded BPS, though less efficiently than the mixed culture. nih.gov The microalga Nannochloropsis sp. has also shown effectiveness, removing 93% of Bisphenol A from synthetic wastewater. mdpi.com

For chlorinated bisphenols, the biological process can be more complex. Studies on Tetrachlorobisphenol A (TCBPA) under anaerobic conditions showed that it undergoes dehalogenation to form a persistent Dichlorobisphenol A (DCBPA) isomer, indicating that while dechlorination can occur, the resulting intermediate may resist further breakdown. acs.org This highlights a potential challenge for the complete bioremediation of this compound, where intermediates may accumulate.

Table 2: Microbial Degradation of Bisphenol S

Microorganism(s) Initial Concentration Degradation Conditions Removal Efficiency Duration Source(s)
Bacterial Consortium (Hyphomicrobium, Pandoraea, etc.) 50 mg/L Aerobic, pH 7, 30°C 99% 10 days nih.gov
Terrimonas pekingensis (pure strain) 50 mg/L Aerobic, pH 7, 30°C Lower than consortium 10 days nih.gov
Pseudomonas sp. (pure strain) 50 mg/L Aerobic, pH 7, 30°C Lower than consortium 10 days nih.gov
Seawater Microcosms Not specified Aerobic, Sea Die-Away test No degradation observed 60 days nih.govmdpi.com

Combined Physico-chemical and Biological Methods for Enhanced Removal

Given the recalcitrant nature of compounds like this compound, combining different remediation strategies is often more effective than using a single method. proquest.com Hybrid systems that integrate physico-chemical and biological processes can overcome the limitations of each individual technique. jeeng.net

One common approach is the coupling of adsorption with biodegradation. Activated carbon is a well-known adsorbent for bisphenols. nih.gov A study using activated carbon clothes (ACCs) found that the presence of bacteria (E. coli) enhanced the adsorption capacity for both BPA and BPS by 33% and 24%, respectively. nih.gov This synergistic effect is attributed to an increase in the carbon surface hydrophobicity due to the presence of the bacteria. nih.gov Such a system could simultaneously adsorb the pollutant and facilitate its gradual biodegradation.

Table 3: Performance of Combined Remediation Methods for Bisphenols

Combined Method Target Compound Key Findings Source(s)
Adsorption + Biodegradation BPA and BPS Presence of E. coli enhanced adsorption capacity of Activated Carbon Clothes by up to 33%. nih.gov
Membrane Filtration + Oxidation Bisphenol A Integration of membrane separation with electrochemical oxidation can reduce fouling and mass transfer limitations. proquest.com
Biofilter with Biochar Bisphenol A Integration of biochar into a biofilter was effective for removing BPA from stormwater. jeeng.net

Research Gaps and Future Directions for Dichloro Bisphenol S Studies

Elucidation of Novel Environmental Transformation Pathways and Metabolites

A primary research gap is the complete understanding of the environmental fate of Dichloro Bisphenol S. While the chlorination of BPS is a known pathway to DCBPS formation, other environmental transformation processes are largely unexplored. researchgate.net Future studies must focus on identifying novel pathways and the resulting metabolites.

Two primary transformation pathways for BPS during chlorination have been proposed: (i) stepwise chlorine electrophilic substitution on the aromatic rings, leading to chlorinated BPS derivatives like mono-, di-, tri-, and tetrachloro-BPS, and (ii) oxidation via electron transfer, which can lead to the formation of products like 4-hydroxybenzenesulfonic acid and 4-chlorophenol (B41353). researchgate.net However, the subsequent fate of DCBPS in the environment is not well-documented.

Research should investigate the potential for biotic and abiotic degradation of DCBPS under various environmental conditions. Key questions that need to be addressed include:

Biodegradation: Can microorganisms in soil, sediment, and water metabolize DCBPS? If so, what are the metabolic pathways and the resulting breakdown products? While microbial transformation strategies for parent compounds like BPS are known, the persistence of chlorinated derivatives due to the presence of sulfonyl groups and chlorine atoms requires specific investigation. nih.govresearchgate.net

Photodegradation: How do different wavelengths of light, particularly UV radiation, affect the stability and transformation of DCBPS in aquatic environments?

Further Oxidation: What is the potential for DCBPS to undergo further oxidation through advanced oxidation processes (AOPs) in water treatment facilities, and what are the end products?

Identifying these transformation products is critical, as they may possess different toxicological profiles compared to the parent DCBPS molecule. For instance, studies on BPA have shown that its degradation intermediates can also exhibit endocrine activity. noaa.gov

Table 1: Known and Potential Transformation Products of Bisphenol S during Chlorination This table is interactive. You can sort and filter the data.

Compound NameFormation PathwayDetected/PotentialReference
Monochloro-BPSElectrophilic SubstitutionDetected researchgate.net
Dichloro-BPSElectrophilic SubstitutionDetected researchgate.net
Trichloro-BPSElectrophilic SubstitutionDetected researchgate.net
Tetrachloro-BPSElectrophilic SubstitutionDetected researchgate.net
4-hydroxybenzenesulfonic acid (BSA)OxidationDetected researchgate.net
Monochloro-BSAOxidation/ChlorinationDetected researchgate.net
Dichloro-BSAOxidation/ChlorinationDetected researchgate.net
4-chlorophenol (4CP)OxidationDetected researchgate.net
Polymeric ProductsOxidationDetected researchgate.net
Dihydroxy-benzenesulfonic acidHydroxylationPotential mdpi.com

Development of High-Throughput Screening Methodologies for Ecotoxicological Assessment

Traditional ecotoxicological testing methods are often time-consuming and resource-intensive, making them impractical for the rapid assessment of numerous environmental contaminants and their transformation products. ecetoc.org There is a pressing need to develop and validate high-throughput screening (HTS) methodologies specifically for assessing the ecotoxicological risks of DCBPS and other BPS derivatives.

Current research on BPA alternatives has demonstrated the utility of HTS approaches. For example, in vitro high-throughput transcriptomics (HTTr) has been used to assess the toxicity of data-poor BPA analogues, providing a way to prioritize chemicals for further investigation. nih.gov Similarly, HTS assays based on yeast have been developed to rapidly evaluate a large number of chemicals for reproductive toxicity. biorxiv.org

Future research should focus on:

Adapting Existing HTS Assays: Modifying and applying existing HTS platforms, such as those used for estrogens and other endocrine disruptors, to specifically test DCBPS. ecetoc.org This includes assays for estrogen receptor and androgen receptor activity, where BPS has already shown effects. oup.com

Developing Novel Assays: Creating new bioassays that can be run in a high-throughput format to screen for specific endpoints relevant to DCBPS. This could involve using proteomics to assess functional biochemical pathway responses or developing reporter gene assays in cell lines. mdpi.com

Comparative Screening: Utilizing HTS to compare the toxicological profiles of BPS, DCBPS, and other chlorinated and non-chlorinated analogues. This would help determine if chlorination increases or decreases toxicity, a critical question for risk assessment. Studies on BPA have shown that some metabolites can have higher estrogenic activity than the parent compound. researchgate.net

These HTS methods would allow for the rapid generation of toxicological data, helping to identify potential hazards and prioritize research and regulatory efforts more efficiently. nih.gov

Advancements in In-Situ Monitoring Techniques for Environmental Persistence

Understanding the environmental persistence and fate of DCBPS requires robust and sensitive monitoring techniques that can provide real-time or near-real-time data from complex environmental matrices. A significant research gap is the lack of specific in-situ monitoring tools for chlorinated bisphenols.

Current progress in environmental monitoring offers promising avenues for future development. Passive sampling devices, for instance, have been developed for the in-situ sensing of various organic chemicals and can provide time-weighted average concentrations, reducing the need for frequent grab sampling. researchgate.net Techniques like Diffusive Gradients in Thin-films (DGT) have been successfully adapted for endocrine-disrupting chemicals, including BPA. researchgate.net

Future advancements should target:

Specific Sorbents: Developing new sorbent materials for passive samplers with high affinity and selectivity for DCBPS, allowing for its effective pre-concentration from water.

Optical Sensors: Creating portable optical sensors, potentially based on fluorescence or colorimetric changes, for the rapid and on-site detection of DCBPS. mdpi.com Such sensors could be integrated into monitoring networks for continuous data collection.

Combined Approaches: Integrating in-situ passive samplers with bioassays to directly assess the biological effects of the chemical mixtures present in the environment, providing a more holistic view of water quality. researchgate.net

Improving our ability to monitor DCBPS in situ will be essential for validating environmental fate models, assessing exposure levels in ecosystems, and evaluating the effectiveness of water treatment technologies.

Development of Sustainable Synthesis Routes for Bisphenol S Analogues with Reduced Chlorination Byproducts

The presence of DCBPS in the environment is a direct consequence of the reaction between BPS and chlorine during disinfection. This highlights a fundamental issue with the "regrettable substitution" of BPA with structurally similar analogues that can form hazardous byproducts. researchgate.net A crucial long-term research direction is the development of sustainable synthesis routes for new BPS analogues that are inherently less likely to form chlorinated byproducts.

Research in green chemistry and sustainable synthesis offers potential solutions. The industrial production of BPA itself involves toxic byproducts and an excess of phenol (B47542). rsc.org Moving towards bio-based feedstocks and more efficient catalytic processes is a key goal. Recent research has explored the synthesis of rigid diols from biomass derivatives as potential substitutes for BPA. rsc.org

Future efforts in this area should include:

Designing Safer Molecules: Focusing on the principles of green chemistry to design and synthesize novel bisphenol analogues. This involves modifying the chemical structure to reduce its reactivity with chlorine. For example, altering the positions of activating hydroxyl groups or adding electron-withdrawing groups could decrease the propensity for electrophilic aromatic substitution by chlorine.

Catalytic Process Intensification: Developing continuous-flow catalytic systems for the synthesis of new analogues. These systems offer improved safety, efficiency, and control, potentially reducing the formation of unwanted byproducts during manufacturing. rsc.org

Avoiding Halogenated Precursors: Exploring synthesis pathways that completely avoid the use of halogenated reactants or catalysts, thereby eliminating a potential source of contamination from the outset.

By proactively designing safer alternatives and employing sustainable synthesis methods, the chemical industry can move towards preventing the formation of problematic byproducts like this compound, ultimately protecting environmental and human health. rsc.org

Q & A

Q. What validated analytical methods are recommended for detecting Dichloro Bisphenol S in environmental and biological matrices?

  • Methodological Answer : Current approaches include dispersive liquid-liquid microextraction (DLLME) coupled with HPLC for biological samples (e.g., urine), optimizing extraction solvents (e.g., octanol) and dispersive agents (e.g., acetonitrile) to enhance recovery rates . For complex matrices like dust, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is preferred due to its sensitivity in quantifying trace levels of chlorinated bisphenol analogues (e.g., 3,3-DCBPA, 3,5-DCBPA). Key parameters include collision energy optimization (-23 to -60 eV) and isotope-labeled internal standards (e.g., BPA-13C12) to minimize matrix interference .

Q. How can researchers standardize protocols for assessing the endocrine-disrupting potential of this compound in vitro?

  • Methodological Answer : Use transcriptomic profiling (e.g., RNA sequencing) to compare gene expression changes induced by this compound with established endocrine disruptors like BPA or BPS. Animal models (e.g., zebrafish embryos) should incorporate dose-response designs (low, medium, high exposures) and negative/positive controls (e.g., estradiol for estrogenic activity). Prioritize endpoints such as steroidogenic enzyme activity (e.g., aromatase) and receptor-binding assays (e.g., ERα/β) .

Advanced Research Questions

Q. What strategies resolve contradictions in toxicological data for this compound across in vitro, in vivo, and epidemiological studies?

  • Methodological Answer : Apply systematic review frameworks (e.g., PRISMA guidelines) with strict inclusion criteria (PICOS: Population, Intervention, Comparison, Outcome, Study design) to evaluate study quality . For conflicting dose-response relationships, conduct meta-regression analyses to identify confounding variables (e.g., exposure duration, metabolite variability). Integrate adverse outcome pathways (AOPs) to mechanistically link molecular initiating events (e.g., receptor binding) to apical outcomes (e.g., reproductive toxicity) .

Q. How should experimental designs be structured for comparative toxicity studies between this compound and other bisphenol analogues?

  • Methodological Answer : Use fractional factorial designs to test interactions between this compound and co-occurring pollutants (e.g., BPAF, BPAP). Include structure-activity relationship (SAR) modeling to predict toxicity based on chlorination patterns and substituent positions. For in vivo studies, employ longitudinal sampling to track bioaccumulation and metabolite formation (e.g., glucuronidated derivatives) in tissues .

Q. What multidisciplinary approaches are critical for assessing environmental persistence and degradation pathways of this compound?

  • Methodological Answer : Combine environmental fate modeling (e.g., QSARs for hydrolysis rates) with advanced oxidation process (AOP) experiments (e.g., UV/H2O2 treatment) to identify degradation byproducts. Use high-resolution mass spectrometry (HRMS) for non-targeted analysis of transformation products in wastewater .

Data Interpretation and Validation

Q. How can researchers ensure robustness in toxicokinetic studies of this compound?

  • Methodological Answer : Validate assays using isotope dilution techniques (e.g., deuterated internal standards) to correct for recovery variability. Implement blind re-analysis of subsets of samples to assess intra-laboratory reproducibility. For human biomonitoring, apply physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro metabolic data to in vivo exposure scenarios .

Q. What frameworks address knowledge gaps in the risk assessment of this compound?

  • Methodological Answer : Adopt evidence integration methods (e.g., WHO/IPCS weight-of-evidence) to evaluate epidemiological, toxicological, and mechanistic data. Prioritize read-across approaches using data from structurally similar compounds (e.g., BPS, 3,5-DCBPA) while accounting for differences in chlorination-induced reactivity .

Tables for Key Analytical and Toxicological Parameters

Parameter Recommended Method Key Considerations Reference
Limit of Detection (LOD)UPLC-MS/MS with isotope dilutionMatrix-matched calibration to reduce interference
Endocrine ActivityERα/β luciferase reporter assaysInclude positive controls (e.g., 17β-estradiol)
Environmental Half-lifeQSAR modeling + AOP experimentspH-dependent hydrolysis rates
Metabolite IdentificationHRMS + enzymatic hydrolysis (β-glucuronidase)Monitor glucuronide/sulfate conjugates

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.